

Application Notes and Protocols for pSER261-AQP2 Immunofluorescence

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Compound of Interest

Compound Name: Aquaporin-2 (254-267), pSER261, human

Cat. No.: B12371968

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These application notes provide a comprehensive guide for the detection of phosphorylated Aquaporin-2 at serine 261 (pSER261-AQP2) in human samples using immunofluorescence. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts. Its translocation to the apical membrane of principal cells is a key process in maintaining water homeostasis, primarily regulated by the hormone vasopressin. The phosphorylation of AQP2 at multiple sites, including serine 261 (S261), plays a critical role in its trafficking and function. Phosphorylation at S261 is inversely correlated with AQP2 presence at the apical membrane; vasopressin stimulation leads to the dephosphorylation of S261, which is a crucial step for the translocation of AQP2 to the cell surface and subsequent water reabsorption.^{[1][2][3]} This makes the detection of pSER261-AQP2 a valuable tool for studying renal water transport and related pathologies.

Recommended Commercial Antibody

Based on available data, a highly recommended antibody for the immunofluorescent detection of human pSER261-AQP2 is the rabbit polyclonal antibody from PhosphoSolutions (Cat. No. p112-261). This antibody was generated against a synthetic phosphopeptide corresponding to the amino acid sequence surrounding Ser261 of rat AQP2 and has been validated for specificity and use in immunohistochemistry on rat and mouse kidney tissues.^{[1][4]} Given the

high degree of homology in this region of the protein, it is expected to be reactive with human AQP2.

Antibody Characteristics and Validation

The PhosphoSolutions pSER261-AQP2 antibody has been shown to specifically recognize the phosphorylated form of AQP2 at Ser261 without cross-reacting with the non-phosphorylated form or AQP2 phosphorylated at other sites, such as Ser256.^[1] Immunohistochemical analysis has demonstrated its utility in labeling the collecting duct principal cells in kidney tissue, showing a distinct subcellular localization of pSER261-AQP2.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended antibody and a general immunofluorescence protocol. Note that optimal dilutions and incubation times should be determined experimentally by the end-user.

Parameter	Recommendation	Source
Primary Antibody	Rabbit anti-pSER261-AQP2	PhosphoSolutions (p112-261)
Host Species	Rabbit	[2]
Clonality	Polyclonal	[2]
Immunogen	Synthetic phospho-peptide surrounding Ser261	[2]
Tested Applications	WB, IHC, ICC, IP	[2]
Species Reactivity	Human, Mouse, Rat	[2]
Suggested Dilution (IF/IHC)	1:250 - 1:1000	Manufacturer's data & literature review
Incubation Time (Primary Ab)	1-2 hours at RT or overnight at 4°C	General Protocol
Secondary Antibody	Fluorochrome-conjugated anti-rabbit IgG	e.g., Alexa Fluor 488, 594
Secondary Ab Dilution	1:500 - 1:1000	General Protocol
Incubation Time (Secondary Ab)	1 hour at RT	General Protocol

Signaling Pathway of AQP2 Phosphorylation at Serine 261

The phosphorylation of AQP2 at Ser261 is a key regulatory event in vasopressin-mediated water reabsorption. The binding of vasopressin to its V2 receptor on the basolateral membrane of kidney principal cells initiates a signaling cascade that ultimately leads to the dephosphorylation of AQP2 at S261. This dephosphorylation is a prerequisite for the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability.

The signaling pathway is complex and involves the interplay of multiple kinases and phosphatases. While Protein Kinase A (PKA) is a central mediator of the vasopressin signal, it

does not directly phosphorylate S261. Instead, other kinases, such as cyclin-dependent kinases (CDKs), are thought to be responsible for the phosphorylation of S261. Vasopressin-induced PKA activation may indirectly lead to the dephosphorylation of S261 by activating a phosphatase or inhibiting a kinase. This reciprocal regulation of phosphorylation at different sites (e.g., phosphorylation at S256 and dephosphorylation at S261) allows for fine-tuned control of AQP2 trafficking.



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Caption: AQP2 signaling pathway leading to S261 dephosphorylation.

Experimental Protocols

The following protocols provide a general framework for immunofluorescence staining of pSER261-AQP2 in human kidney tissue sections and cultured cells. Optimization of these protocols is recommended for specific experimental conditions.

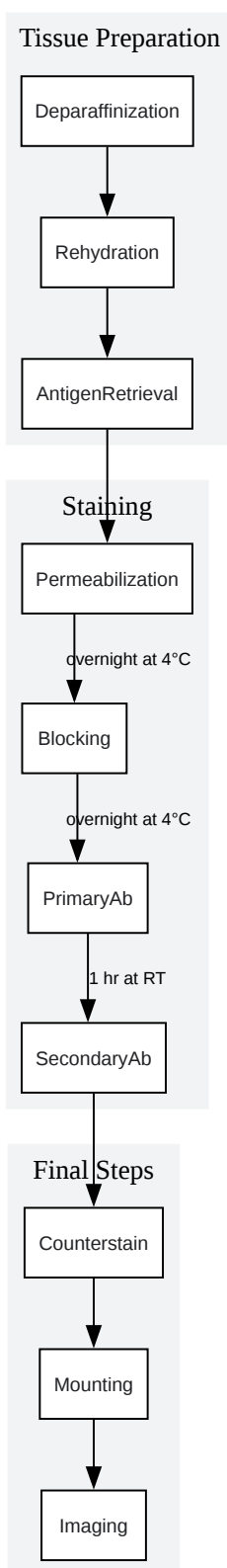
Immunofluorescence Staining of pSER261-AQP2 in Human Kidney Tissue (Paraffin-Embedded)

- Deparaffinization and Rehydration:
 1. Immerse slides in xylene twice for 5 minutes each.
 2. Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
 3. Rinse with distilled water.
- Antigen Retrieval:

1. Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
 2. Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
 3. Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
 4. Rinse with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
- Permeabilization and Blocking:
 1. Incubate sections with 0.2% Triton X-100 in PBS for 10 minutes for permeabilization.
 2. Rinse with PBS three times for 5 minutes each.
 3. Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
 - Primary Antibody Incubation:
 1. Dilute the rabbit anti-pSER261-AQP2 antibody (e.g., PhosphoSolutions p112-261) to the optimized concentration (start with 1:500) in the blocking buffer.
 2. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
 - Secondary Antibody Incubation:
 1. Rinse the slides with PBS three times for 5 minutes each.
 2. Dilute a fluorochrome-conjugated anti-rabbit secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in the blocking buffer.
 3. Incubate the sections with the secondary antibody for 1 hour at room temperature in the dark.
 - Counterstaining and Mounting:
 1. Rinse the slides with PBS three times for 5 minutes each in the dark.
 2. Incubate with a nuclear counterstain (e.g., DAPI or Hoechst) for 5-10 minutes.

3. Rinse with PBS.
 4. Mount the coverslips with an anti-fade mounting medium.
- Imaging:
 1. Visualize the staining using a fluorescence or confocal microscope with appropriate filters.

Experimental Workflow Diagram



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Caption: Immunofluorescence workflow for pSER261-AQP2 staining.

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